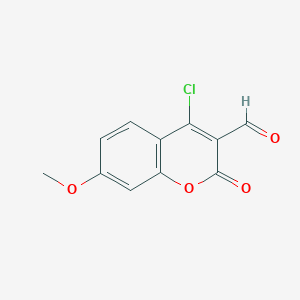![molecular formula C18H14BrFS B14769493 2-[(4-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene](/img/structure/B14769493.png)
2-[(4-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene is a synthetic organic compound with the molecular formula C18H14BrFS. It is a thiophene derivative, characterized by the presence of bromine and fluorine substituents on the phenyl rings. This compound is known for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of antidiabetic agents such as Canagliflozin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene typically involves a multi-step process. One common method includes the preparation of 2-(4-fluorophenyl)thiophene via a Grignard reaction. The process involves the following steps :
Preparation of Grignard Reagent: Magnesium chips are added to a three-necked flask containing tetrahydrofuran (THF) under nitrogen protection. p-Fluoro bromo benzene is then added to initiate the reaction.
Linked Reaction: The prepared Grignard reagent is added to a solution of 2-bromothiophene in THF, along with a palladium catalyst. The mixture is heated to 50°C and then to 60°C to complete the reaction.
Workup: The reaction mixture is cooled, and dilute hydrochloric acid is added. The organic layer is extracted, washed, dried, and concentrated to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives .
Applications De Recherche Scientifique
2-[(4-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antidiabetic agents like Canagliflozin, which is a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Mécanisme D'action
The mechanism of action of 2-[(4-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene is primarily related to its role as an intermediate in the synthesis of Canaglif
Propriétés
Formule moléculaire |
C18H14BrFS |
|---|---|
Poids moléculaire |
361.3 g/mol |
Nom IUPAC |
2-[(4-bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene |
InChI |
InChI=1S/C18H14BrFS/c1-12-10-15(19)5-2-14(12)11-17-8-9-18(21-17)13-3-6-16(20)7-4-13/h2-10H,11H2,1H3 |
Clé InChI |
IZKMWFGAASNLPC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Br)CC2=CC=C(S2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14769411.png)

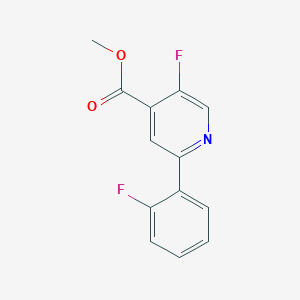


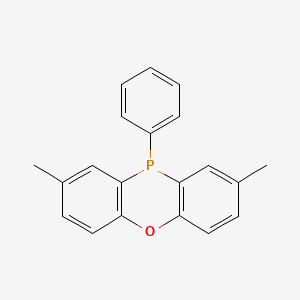
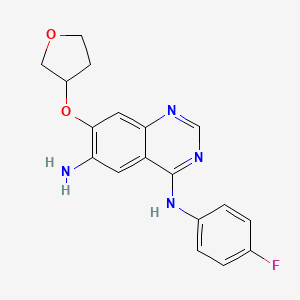
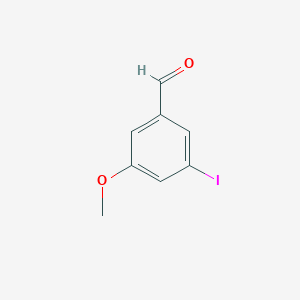

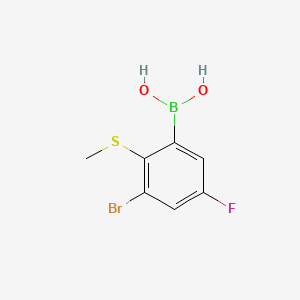

![3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14769474.png)
